3-(Pyridin-4-yl)prop-2-enal; oxalic acid

Catalog No.
S12988520
CAS No.
M.F
C10H9NO5
M. Wt
223.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-4-yl)prop-2-enal; oxalic acid

Product Name

3-(Pyridin-4-yl)prop-2-enal; oxalic acid

IUPAC Name

oxalic acid;3-pyridin-4-ylprop-2-enal

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C8H7NO.C2H2O4/c10-7-1-2-8-3-5-9-6-4-8;3-1(4)2(5)6/h1-7H;(H,3,4)(H,5,6)

InChI Key

NSTHNVMITOXEJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=CC=O.C(=O)(C(=O)O)O

3-(Pyridin-4-yl)prop-2-enal, also known as (E)-3-pyridin-4-ylprop-2-enal, is an organic compound with the molecular formula C8H7NOC_8H_7NO. It features a pyridine ring substituted at the 4-position with a prop-2-enal chain, which contributes to its reactivity and potential biological activity. The compound is characterized by its distinctive structure that includes a conjugated double bond and an aldehyde functional group, making it an interesting candidate for various

Due to the presence of its functional groups:

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other carbonyl compounds, leading to the formation of β-hydroxy aldehydes or ketones.
  • Michael Addition: The conjugated double bond can act as an electrophile in Michael addition reactions with nucleophiles, generating more complex structures.
  • Reduction Reactions: The aldehyde moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-(Pyridin-4-yl)prop-2-enal can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of pyridine derivatives with appropriate aldehydes or ketones under acidic conditions.
  • Multicomponent Reactions: Utilizing multicomponent reactions can yield this compound efficiently by combining a pyridine derivative with an appropriate alkene and an aldehyde in a single step.
  • Synthetic Routes from Simple Precursors: Starting from simpler pyridine derivatives and employing standard organic transformations (e.g., alkylation or acylation) can also lead to the formation of 3-(Pyridin-4-yl)prop-2-enal.

These methods emphasize the compound's accessibility for further research and development.

3-(Pyridin-4-yl)prop-2-enal has potential applications in various fields:

  • Pharmaceutical Industry: Due to its structural characteristics, it could serve as a scaffold for designing new drugs targeting various diseases.
  • Material Science: Its reactive functional groups may be utilized in the synthesis of polymers or other materials with specific properties.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the development of more complex molecules for research purposes.

Several compounds share structural similarities with 3-(Pyridin-4-yl)prop-2-enal, which may provide insights into its unique properties:

Compound NameStructure CharacteristicsNotable Activities
4-PyridinecarboxaldehydePyridine ring with a formyl groupAntimicrobial activity
3-PyridylacetaldehydePyridine ring with an acetaldehyde groupAnti-inflammatory properties
2-PyridinemethanolPyridine ring with a hydroxymethyl groupPotential neuroprotective effects

These compounds highlight the diversity within pyridine derivatives and their varying biological activities, emphasizing the uniqueness of 3-(Pyridin-4-yl)prop-2-enal due to its specific functional groups and structure.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

223.04807239 g/mol

Monoisotopic Mass

223.04807239 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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